molecular formula C11H13ClOS B14063382 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one

Cat. No.: B14063382
M. Wt: 228.74 g/mol
InChI Key: UTSOBBNTPRXDML-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS. This compound is characterized by the presence of a chloromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)benzaldehyde and chloromethyl methyl ether.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through covalent bonding. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:

    1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the chloromethyl and methylthio groups on the phenyl ring.

    1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one: Another isomer with the chloromethyl and methylthio groups in different positions, affecting its reactivity and applications.

    1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one: This isomer also exhibits different chemical properties due to the variation in the position of substituents on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for particular applications in research and industry.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[2-(chloromethyl)-5-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13ClOS/c1-3-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3,7H2,1-2H3

InChI Key

UTSOBBNTPRXDML-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC)CCl

Origin of Product

United States

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